molecular formula C8H9F2N B15225377 3-(Difluoromethyl)-4-methylaniline

3-(Difluoromethyl)-4-methylaniline

Cat. No.: B15225377
M. Wt: 157.16 g/mol
InChI Key: XITJOZRWRKVMCL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methylaniline is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methylaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of aniline derivatives with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents or through radical pathways .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline substrate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-methylaniline is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound in various chemical syntheses and applications .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylaniline

InChI

InChI=1S/C8H9F2N/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,8H,11H2,1H3

InChI Key

XITJOZRWRKVMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

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